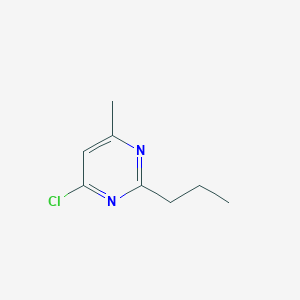

4-Chloro-6-methyl-2-propylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methyl-2-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-8-10-6(2)5-7(9)11-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPSHVWZBOQGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589790 | |

| Record name | 4-Chloro-6-methyl-2-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-86-1 | |

| Record name | 4-Chloro-6-methyl-2-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Methyl 2 Propylpyrimidine

Established Synthetic Routes to 4-Chloro-6-methyl-2-propylpyrimidine

Established methods for the synthesis of this compound typically involve the sequential introduction of substituents onto a pyrimidine (B1678525) scaffold. These routes are characterized by their reliability and are often the initial choice for accessing such compounds.

Reaction of 4,6-Dichloropyrimidine (B16783) with Propylamine (B44156)

One of the most direct methods for introducing the amino functionality, which can subsequently be converted to the chloro group, involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine. The reaction of 4,6-dichloropyrimidine with propylamine serves as a key example of this approach. The pyrimidine ring is highly electron-deficient, which facilitates nucleophilic attack by amines. acs.org

The regioselectivity of this reaction is a critical consideration. Generally, in nucleophilic substitution reactions of 2,4-dichloropyrimidines, substitution at the 4-position is favored. wuxiapptec.com This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. In the case of 4,6-dichloropyrimidine, the two chlorine atoms are in electronically equivalent positions, simplifying the initial substitution.

The reaction is typically carried out in a suitable solvent, such as dimethylacetamide (DMAc) or butanol, and in the presence of a base like potassium carbonate or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction. acs.org The reaction conditions can be tuned to favor monosubstitution, yielding 4-amino-6-chloro-2-propylpyrimidine. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction would be required to introduce the chloro group at the 4-position, although this specific sequence for the target molecule is not extensively detailed in the provided search results.

A study on the amination of 6-aryl-2,4-dichloropyrimidines found that reactions with aliphatic secondary amines, catalyzed by palladium, strongly favor the formation of the C4-substituted product. acs.org While the target molecule does not have an aryl group at the 6-position, this finding supports the general principle of preferential C4 substitution.

| Reactants | Reagents/Catalysts | Product | Key Features |

| 4,6-Dichloropyrimidine, Propylamine | Base (e.g., K2CO3, i-Pr2NEt) | 4-Propylamino-6-chloropyrimidine | Nucleophilic aromatic substitution, generally favors C4 substitution. |

Chlorination of Hydroxyl-Substituted Pyrimidine Precursors

A common and effective method for the synthesis of chloropyrimidines is the chlorination of their corresponding hydroxypyrimidine (or pyrimidone) precursors. For the synthesis of this compound, the precursor would be 4-hydroxy-6-methyl-2-propylpyrimidine.

This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.netgoogle.comresearchgate.netgoogle.com The reaction generally involves heating the hydroxypyrimidine with an excess of the chlorinating agent, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine (B92270), which acts as a catalyst and acid scavenger. nih.govgoogle.com

A solvent-free procedure for the chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ in a sealed reactor at high temperatures has been developed, offering a more environmentally friendly and scalable approach. nih.gov This method has been shown to be effective for a variety of hydroxylated nitrogen-containing heterocycles. nih.govresearchgate.net The reaction of 2,4-dihydroxy-6-methylpyrimidine with POCl₃ and pyridine yields 2,4-dichloro-6-methylpyrimidine, demonstrating the feasibility of this type of transformation on a similar scaffold. nih.gov

The general procedure involves heating the hydroxy-containing substrate with the chlorinating agent, followed by careful quenching of the reaction mixture with ice water and subsequent workup to isolate the chlorinated product. nih.gov

| Precursor | Chlorinating Agent | Catalyst/Base | Product | Key Features |

| 4-Hydroxy-6-methyl-2-propylpyrimidine | POCl₃ or SOCl₂ | Pyridine or N,N-Dimethylaniline | This compound | Standard method for converting hydroxypyrimidines to chloropyrimidines. Can be performed with excess or equimolar chlorinating agent. |

Advanced Pyrimidine Synthesis Strategies Applicable to the Compound's Core Structure

Advanced synthetic strategies for pyrimidines often involve multi-component reactions (MCRs), which allow for the construction of the heterocyclic ring in a single step from simple, readily available starting materials. These methods offer advantages in terms of efficiency and atom economy.

Multi-component Reactions for Pyrimidine Ring Formation

The Pinner synthesis is a classic method for pyrimidine formation, involving the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netslideshare.net This approach can be adapted to synthesize 2,4,6-trisubstituted pyrimidines. slideshare.net For the target molecule, butyramidine hydrochloride (to provide the 2-propyl group) could be condensed with a β-diketone like pentane-2,4-dione (acetylacetone) to introduce the 4-methyl group and a precursor for the 6-position.

More modern variations of this reaction utilize amidines with ketones and a one-carbon source in a multi-component fashion. For instance, an efficient and eco-friendly synthesis of pyrimidine derivatives involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one-carbon source. organic-chemistry.org Another approach involves the copper-catalyzed three-component reaction of amidines with primary and secondary alcohols. rsc.org A metal-free synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones has also been reported. rsc.org

These reactions offer a high degree of flexibility in introducing various substituents onto the pyrimidine ring. The choice of the ketone component is crucial for introducing the methyl group at the 6-position of the target molecule.

| Component 1 | Component 2 | Component 3 | Product Core | Key Features |

| Butyramidine | A methyl-containing ketone (e.g., acetone) | A one-carbon source (e.g., N,N-dimethylaminoethanol) | 6-methyl-2-propylpyrimidine | Multi-component approach for efficient ring formation. |

A versatile three-component coupling reaction for the synthesis of pyrimidine derivatives involves the use of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), allows for the formation of various 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org The procedure can also be successfully applied to the synthesis of mono- and disubstituted pyrimidines using methyl ketone derivatives directly instead of pre-formed enamines. organic-chemistry.org

To apply this to the synthesis of the this compound core, one could envision starting with an enamine derived from a ketone containing a methyl group. The triethyl orthoformate would act as the source for one of the ring carbons, and ammonium acetate would provide the nitrogen atoms. The propyl group at the 2-position would need to be introduced from a component like butyramidine in a related multi-component strategy, as the direct incorporation from simple starting materials in this specific three-component reaction is not explicitly detailed for the 2-position.

| Component 1 | Component 2 | Component 3 | Product Core | Key Features |

| Functionalized enamine (from a methyl ketone) | Triethyl orthoformate | Ammonium acetate | 4-methylpyrimidine | Three-component, one-pot synthesis of the pyrimidine ring. |

Ketones, Ammonium Acetate, and N,N-Dimethylformamide Dimethyl Acetal (B89532)

A practical and efficient three-component tandem reaction provides a pathway to a wide range of substituted pyrimidines using ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (DMF-DMA). organic-chemistry.org This method is notable for proceeding under metal- and solvent-free conditions, often promoted by ammonium iodide (NH₄I), and demonstrates good tolerance for various functional groups. organic-chemistry.org

The reaction mechanism involves the ketone, the nitrogen source (ammonium acetate), and a one-carbon synthon (DMF-DMA) assembling to form the pyrimidine ring. This approach is highly convergent, building the heterocyclic core in a single, efficient step.

For the specific synthesis of this compound, this method is less direct. A plausible route would first target a precursor like 4-methyl-2-propylpyrimidine. This could hypothetically be achieved by using a five-carbon ketone that can provide the propyl and methyl fragments in the correct orientation, although a simple, commercially available ketone for this specific substitution pattern is not common. Subsequent chlorination would be required to introduce the chloro group at the C4 position. A more likely application involves using a simpler ketone like acetone (B3395972) to react with butyramidine (as a substitute for ammonium acetate and a propyl source) and a C1 source, though this deviates from the specified reagent combination.

Table 1: Example of Pyrimidine Synthesis Using Ketones, NH₄OAc, and DMF-DMA organic-chemistry.org This table is representative of the general methodology and not specific to the target compound.

| Ketone Substrate | Promoter | Temperature (°C) | Yield (%) |

| Acetophenone | NH₄I | 100 | 85 |

| 4-Methylacetophenone | NH₄I | 100 | 82 |

| Propiophenone | NH₄I | 100 | 78 |

| Cyclohexanone | NH₄I | 100 | 65 |

Ketones, Aldehydes, or Esters with Amidines in the Presence of Metal Complexes

The condensation of 1,3-dicarbonyl compounds (or their equivalents like ketones, aldehydes, or esters) with amidines is a foundational and widely used method for constructing 2-substituted pyrimidine rings. bu.edu.eg This reaction can be facilitated by various catalysts, including metal complexes. An operationally simple approach employs an in-situ prepared, recyclable iron(II) complex in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to catalyze the regioselective reaction between ketones, aldehydes, or esters and amidines.

To synthesize this compound, a logical strategy would involve the condensation of butyramidine hydrochloride (to provide the 2-propyl group) with a 1,3-dicarbonyl compound like ethyl acetoacetate. This initial cyclization would yield 4-hydroxy-6-methyl-2-propylpyrimidine (a pyrimidone). The hydroxyl group at the C4 position can then be converted to the desired chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Iridium-Catalyzed Condensation and Dehydrogenation Approaches

Modern catalytic methods provide sustainable and highly regioselective routes to pyrimidines. One such advanced methodology is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. bohrium.comresearchgate.netresearchgate.net This process is catalyzed by specialized PN₅P-Ir-pincer complexes and proceeds through a sequence of condensation and dehydrogenation steps. bohrium.comresearchgate.net The alcohol components are deoxygenated during the condensation phases, while the final aromatization is achieved through dehydrogenation, liberating hydrogen gas and water as the only byproducts. bohrium.comresearchgate.net This method is particularly powerful for creating unsymmetrically substituted pyrimidines with high yields, reaching up to 93%. bohrium.comresearchgate.netscirp.org

For the synthesis of the target compound, one could envision a four-component reaction using butyramidine with a combination of three alcohol molecules that can form the C4-C5-C6 backbone of the pyrimidine ring. For instance, ethanol (B145695) and propanol (B110389) could be used in a specific combination under iridium catalysis to build the 6-methyl and a portion of the pyrimidine backbone. The resulting 4-hydroxy-6-methyl-2-propylpyrimidine would again require a subsequent chlorination step to yield the final product.

Table 2: Examples of Iridium-Catalyzed Pyrimidine Synthesis bohrium.comresearchgate.net This table illustrates the versatility of the multicomponent synthesis for various substitution patterns.

| Amidine | Alcohol 1 | Alcohol 2 | Alcohol 3 | Yield (%) |

| Benzamidine | Ethanol | Ethanol | n-Butanol | 85 |

| Acetamidine | Methanol | Propanol | Propanol | 76 |

| Benzamidine | Benzyl alcohol | Ethanol | N/A | 93 |

| Butyramidine | Ethanol | Methanol | N/A | 81 |

Cyclization Reactions for Pyrimidine Scaffolds

Ketones with Nitriles under Catalytic Conditions

A facile and economical approach for synthesizing diversely functionalized pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. bu.edu.egresearchgate.net In this reaction, the nitrile acts as an electrophile, enabling consecutive C-C and C-N bond formations. bu.edu.egresearchgate.net This method is distinguished by its broad substrate scope and its tolerance of functional groups that are often incompatible with other pyrimidine syntheses, such as thiophene (B33073), pyridine, and unprotected amines or hydroxyls. bu.edu.eg

In the context of this compound, this method could be adapted by reacting a ketone like acetone (providing the C6-methyl and C5 atoms) with butyronitrile (B89842) (providing the C2-propyl group and a nitrogen atom). A second nitrogen source, such as ammonia, would be required to complete the ring. The resulting intermediate would be 4-hydroxy-6-methyl-2-propylpyrimidine, which would then undergo chlorination.

Reactions Involving Malononitrile Derivatives

Malononitrile and its derivatives are versatile building blocks in heterocyclic synthesis. Three-component reactions involving malononitrile, an aldehyde, and urea (B33335) or thiourea (B124793) are effective for producing pyrimidine derivatives. clockss.orgscirp.org These reactions are often catalyzed by a heterogeneous base, such as nanosized magnesium oxide, and can be performed efficiently in solvents like ethanol. clockss.orgscirp.org This approach offers advantages such as shorter reaction times, straightforward product isolation, and high yields. clockss.orgscirp.org

To apply this to the target molecule, one could use malononitrile, an aldehyde containing the propyl group (butyraldehyde), and a reagent to form the C4 and C6 positions. However, this classic approach typically leads to aminopyrimidines with a cyano group at the C5 position, which is not present in the target compound. Therefore, significant modification of the resulting pyrimidine would be necessary, making this a less direct synthetic route for this compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Substituted Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a crucial method for functionalizing a pre-existing pyrimidine ring, rather than constructing it. mdpi.com The pyrimidine ring is π-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. organic-chemistry.org Halogens, especially chlorine, are excellent leaving groups in these reactions.

In the synthesis of this compound, the most critical application of an SNAr-type reaction is the chlorination of a pyrimidone precursor. The reaction of 4-hydroxy-6-methyl-2-propylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene (B27547) proceeds via a mechanism related to SNAr to replace the hydroxyl group with a chlorine atom.

Furthermore, if one were to start with a di- or tri-chlorinated pyrimidine, SNAr could be used to selectively introduce the propyl and methyl groups. For example, reaction of 2,4,6-trichloropyrimidine (B138864) with an organometallic reagent like propylmagnesium bromide could potentially substitute one of the chlorine atoms. However, controlling the regioselectivity of such reactions can be challenging. The substitution on 2,4-dichloropyrimidines generally favors the C4 position.

Oxidative Annulation Pathways for Pyrimidine Ring Construction

Oxidative annulation has emerged as a powerful strategy for the synthesis of pyrimidine rings, offering high atom economy by utilizing C-H bond activation. These methods typically involve the coupling of an amidine with a partner molecule, such as a ketone or an alkyne, under oxidative conditions to construct the heterocyclic core. acs.orgresearchgate.net

One prominent approach involves the transition-metal-catalyzed reaction between an amidine and an alkyne. For instance, rhodium(III)-catalyzed oxidative annulation proceeds via a sequential C-H bond activation of an N-aryl amidine, followed by insertion of an alkyne and subsequent cyclization to form the pyrimidine ring. researchgate.net To form a 2-propylpyrimidine (B1626694) derivative, butyramidine would serve as the key precursor, providing the C2-propyl substituent.

Another variation is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgrsc.org This process involves a cascade of oxidative dehydrogenation of the ketone, annulation with the amidine, and a final oxidative aromatization step to yield the pyrimidine product. acs.org The regioselectivity of these reactions is a key aspect, allowing for the controlled synthesis of unsymmetrically substituted pyrimidines. acs.org Such strategies circumvent the need for pre-functionalized starting materials, aligning with principles of green chemistry. rsc.org

Table 1: Examples of Oxidative Annulation Strategies for Pyrimidine Synthesis

| Catalyst/Promoter System | Reactants | General Product | Key Features |

| Rhodium(III) complexes | Amidine + Alkyne | Substituted Pyrimidines | Involves sequential C-H bond activation and alkyne insertion. researchgate.net |

| Copper-catalysis / 4-HO-TEMPO | Amidine + Saturated Ketone | Substituted Pyrimidines | Proceeds via a cascade of oxidative dehydrogenation, annulation, and aromatization. acs.orgrsc.org |

| K₂S₂O₈ (Potassium persulfate) | Acetophenone-formamide conjugates | 4-Arylpyrimidines | Involves oxidative annulation promoted by a strong oxidizing agent. rsc.orgmdpi.com |

| Iridium-pincer complexes | Amidine + Alcohols | Substituted Pyrimidines | A multicomponent synthesis involving condensation and dehydrogenation steps. acs.orgmdpi.com |

Single-Step Conversions from N-Vinyl and N-Aryl Amides

A highly efficient, single-step methodology for synthesizing pyrimidine derivatives involves the direct condensation of N-vinyl amides with nitriles. nih.govnih.gov This protocol, developed by Movassaghi and Hill, is noted for its broad functional group tolerance and compatibility with sensitive substrates. organic-chemistry.org

The reaction is typically initiated by activating the N-vinyl amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base like 2-chloropyridine. nih.govorganic-chemistry.org This activation generates a highly electrophilic intermediate. Subsequent nucleophilic addition of a nitrile to this intermediate, followed by cycloisomerization (annulation), affords the pyrimidine heterocycle in a single synthetic operation. nih.govorganic-chemistry.org

To apply this method for the synthesis of this compound, an appropriately substituted N-vinyl amide would react with butanenitrile (propyl cyanide). The N-vinyl amide precursor would need to contain the chlorine and methyl functionalities arranged to ensure the desired regiochemical outcome upon cyclization. The process is advantageous as it avoids the need to isolate activated amide derivatives and does not require stoichiometric Lewis acids. organic-chemistry.org

Table 2: Key Aspects of the Single-Step Pyrimidine Synthesis from N-Vinyl Amides

| Component | Role in Reaction | Example Precursor for Target Compound |

| N-Vinyl Amide | Provides the N1, C4, C5, and C6 atoms of the pyrimidine ring. | A hypothetical N-vinyl amide bearing chloro and methyl groups at the appropriate positions. |

| Nitrile | Provides the C2 and N3 atoms of the pyrimidine ring. | Butanenitrile (to provide the 2-propyl group). |

| Activating Agent (e.g., Tf₂O) | Activates the amide for nucleophilic attack. | Trifluoromethanesulfonic anhydride. |

| Base (e.g., 2-Chloropyridine) | Facilitates the activation step. | 2-Chloropyridine. |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Methyl 2 Propylpyrimidine

Cross-Coupling Reactions

Influence of Substituents on Cross-Coupling Efficiency

The efficiency of cross-coupling reactions involving 4-chloro-6-methyl-2-propylpyrimidine is significantly modulated by the electronic and steric nature of its substituents. The pyrimidine (B1678525) ring itself, being an electron-deficient heterocycle, inherently activates the chlorine atom at the 4-position towards oxidative addition, a critical step in palladium-catalyzed cross-coupling. The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity. epa.gov Conversely, the methyl and propyl groups, being weak electron-donating groups, may slightly decrease the reactivity of the C-Cl bond compared to an unsubstituted chloropyrimidine.

Palladium-Based Catalyst Screening for Coupling Methodologies

The successful implementation of cross-coupling reactions on this compound hinges on the selection of an appropriate palladium-based catalyst system. A screening process is typically employed to identify the optimal combination of palladium precursor, ligand, base, and solvent for a given transformation, such as the Suzuki-Miyaura reaction. preprints.org

Common palladium sources for such screenings include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The choice of ligand is paramount, as it influences the stability, solubility, and catalytic activity of the palladium center. researchgate.net For challenging substrates like chloroheteroarenes, electron-rich and bulky phosphine (B1218219) ligands such as XPhos, SPhos, and N-heterocyclic carbenes (NHCs) like IPr have proven effective. researchgate.netnih.gov The base and solvent system must also be optimized to facilitate both the transmetalation and reductive elimination steps of the catalytic cycle. mdpi.com

Below is an interactive table illustrating a typical catalyst screening for a Suzuki-Miyaura coupling reaction.

Table 1: Illustrative Palladium-Based Catalyst Screening for Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 45 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 88 |

| 3 | PdCl₂(dppf) (2) | --- | Cs₂CO₃ | DME | 92 |

| 4 | Pd(PEPPSI)-IPr (2) | --- | Na₂CO₃ | Dioxane | 95 |

Note: The data in this table is illustrative and represents a typical optimization process for coupling reactions involving chloroheteroarenes.

Oxidation Reactions

Formation of Pyrimidine N-Oxides

The nitrogen atoms of the pyrimidine ring in this compound can undergo oxidation to form the corresponding pyrimidine N-oxides. This transformation is typically achieved using strong oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation introduces an N-oxide functionality, which significantly alters the electronic properties of the pyrimidine ring. This modification can influence the regioselectivity of subsequent reactions and can increase the molecule's susceptibility to nucleophilic attack.

Reduction Reactions and Dehalogenation

Catalytic Hydrogenation Methods for Chloropyrimidines

Catalytic hydrogenation is a robust and widely used method for the reductive dehalogenation of chloropyrimidines. oregonstate.eduorganic-chemistry.org This process involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. organic-chemistry.org The reaction is typically performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). To neutralize the hydrochloric acid formed during the reaction, a base like magnesium oxide or an organic amine is often added, which helps to prevent catalyst poisoning and side reactions. oregonstate.edu While bromides are generally reduced more readily, chlorides can be effectively removed under optimized conditions, often requiring slightly higher catalyst loading or hydrogen pressure. organic-chemistry.org

Reductive Dehalogenation Mechanisms

The mechanism of catalytic reductive dehalogenation involves a series of steps on the surface of the heterogeneous metal catalyst. oregonstate.edu The process, known as hydrogenolysis, begins with the adsorption of the this compound molecule onto the palladium surface. oregonstate.eduorganic-chemistry.org Concurrently, hydrogen gas (H₂) adsorbs onto the catalyst and dissociates into highly reactive hydrogen atoms. cardiff.ac.uk These surface-bound hydrogen atoms then attack the carbon-chlorine bond. This leads to the cleavage of the C-Cl bond and the formation of a new C-H bond, releasing a chloride ion which then forms HCl. epa.govoregonstate.edu The dehalogenated product, 6-methyl-2-propylpyrimidine, subsequently desorbs from the catalyst surface, allowing the catalytic cycle to continue.

Aminolysis of Chloropyrimidine Scaffolds

The aminolysis of chloropyrimidines, such as this compound, is a fundamental reaction for the synthesis of various biologically active compounds and is a cornerstone of pyrimidine chemistry. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of the chlorine atom by an amine. The reactivity of the chloropyrimidine core is significantly influenced by the electronic properties of the substituents on the ring and the reaction conditions. researchgate.netarkat-usa.org

Mechanistic Investigations of Aminolysis in Aqueous Media

Mechanistic studies on the aminolysis of chloropyrimidine scaffolds have revealed the influence of various factors, particularly in aqueous environments. The reaction can be subject to acid catalysis. arkat-usa.org In some cases, autocatalysis by the generated acid has been observed. arkat-usa.org The protonation of the pyrimidine ring enhances its electrophilicity, thereby facilitating the nucleophilic attack by the amine.

Computational studies using density functional theory (DFT) have provided deeper insights into the transition states and reaction barriers. For the aminolysis of 6-chloropyrimidine, it has been shown that hydrogen bonding plays a crucial role. nih.gov Catalysts, such as uracil (B121893) derivatives, can mediate the reaction by forming multiple hydrogen bonds with the reactants, stabilizing the transition state. nih.gov There is a correlation between the barrier to aminolysis and the proton affinity of the species that interacts with the incoming amine. nih.gov For instance, substituents on the catalyst that increase the proton affinity of the hydrogen-bonding moiety tend to decrease the energy barrier for the aminolysis reaction. nih.gov

The table below summarizes key factors influencing the aminolysis of chloropyrimidines.

| Factor | Effect on Aminolysis Reaction | Mechanism | Reference |

| Acid Catalysis | Increases reaction rate | Protonation of the pyrimidine ring enhances its electrophilicity, facilitating nucleophilic attack. | arkat-usa.org |

| Hydrogen Bonding | Can increase reaction rate | Stabilization of the transition state through hydrogen bonds between a catalyst and the reactants. | nih.gov |

| Substituents on Pyrimidine Ring | Electron-withdrawing groups increase reactivity | Enhance the electrophilic character of the carbon atom attached to the chlorine. | researchgate.netchemrxiv.org |

| Substituents on Catalyst | Modulate catalytic activity | Substituents that enhance the proton affinity of the catalyst's interacting moiety lower the aminolysis barrier. | nih.gov |

Antibody-Catalyzed Aminolysis Approaches

Catalytic antibodies have been developed to accelerate the aminolysis of chloropyrimidine derivatives in aqueous solutions. nih.govrsc.org This approach utilizes the principles of transition-state theory, where an antibody is generated to bind to and stabilize the transition state of a specific reaction.

In one study, an antibody, FTB8E9, was generated to catalyze the aminolysis of 4-chloro-2-methylthiopyrimidine (B146335) with p-toluidine. nih.govrsc.org This was achieved by immunizing mice with a specifically designed hapten. rsc.org The hapten was designed to mimic the transition state of the aminolysis reaction. rsc.org It was hypothesized that the sulfone oxygens of the hapten would induce the formation of an antibody active site capable of forming hydrogen bonds with the pyrimidine substrate, thereby stabilizing the reaction's transition state. rsc.org

The uncatalyzed reaction in aqueous media was found to be faster at lower pH, suggesting that protonation of the substrate contributes to accelerating the reaction. rsc.org The study of such antibody-catalyzed reactions provides valuable information on the detailed mechanisms of chloropyrimidine aminolysis. rsc.org

Deconstruction-Reconstruction Pathways for Pyrimidine Core Transformation and Diversification

A novel strategy for the diversification of pyrimidine-containing molecules involves a deconstruction-reconstruction approach. nih.govnih.gov This method allows for the transformation of the pyrimidine core into a variety of other nitrogen-containing heteroaromatics, which would be challenging to synthesize using conventional methods. nih.gov

The process begins with the conversion of a pyrimidine into its corresponding N-arylpyrimidinium salt. nih.govnih.gov This activation step enables the subsequent cleavage of the pyrimidine ring, yielding a three-carbon iminoenamine building block. nih.gov This versatile intermediate can then be used in various heterocycle-forming reactions by reacting it with different nucleophiles. nih.govresearchgate.net

This deconstruction-reconstruction sequence effectively diversifies the initial pyrimidine scaffold, providing access to a wide range of heterocycles such as pyrimidines with different substitution patterns, pyrazoles, and 1,2-oxazoles. nih.gov The strategy has been successfully applied to complex molecules, demonstrating its utility in late-stage diversification for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

The table below illustrates the types of heterocycles that can be generated from a pyrimidine core using this strategy.

| Reagent for Recyclization | Resulting Heterocycle | Reference |

| Urea (B33335) | Pyrimidinone | nih.gov |

| Thiourea (B124793) | Thiopyrimidine | nih.gov |

| Amidines (e.g., Acetamidine) | 2-Substituted Pyrimidine | nih.gov |

| N-Phenylhydrazine | Pyrazole | nih.gov |

| Hydroxylamine | 1,2-Oxazole | nih.gov |

| Ketone-derived enolates / Ammonium (B1175870) salts | Substituted Pyridine (B92270) | nih.gov |

This approach represents a significant advancement in synthetic methodology, enabling the skeletal editing of pyrimidines into a diverse array of valuable heterocyclic structures. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Chloro 6 Methyl 2 Propylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, revealing the connectivity and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Chloro-6-methyl-2-propylpyrimidine, the spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring, the protons of the methyl group, and the protons of the propyl chain.

The anticipated ¹H NMR spectral data for this compound would feature:

A singlet for the proton at the 5-position of the pyrimidine ring.

A singlet for the three protons of the methyl group at the 6-position.

A triplet for the terminal methyl protons of the propyl group.

A multiplet (likely a sextet) for the methylene (B1212753) protons adjacent to the terminal methyl group of the propyl chain.

A triplet for the methylene protons of the propyl group attached directly to the pyrimidine ring.

While specific experimental data for this compound is not widely published, analysis of related structures, such as other substituted pyrimidines, supports these predictions. For example, the protons on the pyrimidine ring typically appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (C5-H) | ~7.0-7.5 | Singlet (s) |

| Methyl (-CH₃ at C6) | ~2.4-2.6 | Singlet (s) |

| Propyl (-CH₂-CH₂-CH₃) | ~2.8-3.0 | Triplet (t) |

| Propyl (-CH₂-CH₂-CH₃) | ~1.7-1.9 | Sextet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The expected chemical shifts for the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the pyrimidine ring are expected to resonate in the downfield region (typically 150-170 ppm), with the carbon atom bonded to the chlorine (C4) being significantly affected.

The carbon atoms of the propyl group and the methyl group will appear in the upfield aliphatic region of the spectrum. The carbon directly attached to the pyrimidine ring will be the most downfield of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Propyl-substituted) | ~168-172 |

| C4 (Chloro-substituted) | ~160-164 |

| C6 (Methyl-substituted) | ~165-169 |

| C5 | ~115-120 |

| Propyl (-CH₂-) | ~35-40 |

| Methyl (-CH₃ at C6) | ~22-26 |

| Propyl (-CH₂-) | ~20-24 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₈H₁₁ClN₂), the molecular ion peak (M⁺) would be expected. A key feature in the mass spectrum would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve:

Loss of the propyl group: Cleavage of the bond between the pyrimidine ring and the propyl group.

Loss of a chlorine atom: Resulting in a fragment with a mass corresponding to the pyrimidine ring with its substituents minus chlorine.

Fragmentation of the propyl chain: Stepwise loss of methyl or ethyl radicals from the propyl side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 170.5/172.5 | Molecular ion (³⁵Cl / ³⁷Cl) |

| [M - CH₃]⁺ | 155.5/157.5 | Loss of a methyl radical |

| [M - C₃H₇]⁺ | 127.5/129.5 | Loss of the propyl radical |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups and structural features.

Key expected vibrational modes include:

C-H stretching: Separate bands for the aromatic C-H on the pyrimidine ring and the aliphatic C-H bonds in the methyl and propyl groups.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring, typically appearing in the 1600-1400 cm⁻¹ region.

C-H bending: Deformations of the methyl and methylene groups.

C-Cl stretching: A characteristic band for the carbon-chlorine bond, typically found in the lower frequency region of the spectrum.

Table 4: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N / C=C Ring Stretch | 1400-1600 |

| CH₃ / CH₂ Bending | 1375-1470 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong signals for:

Pyrimidine ring breathing modes: These are symmetric vibrations of the entire ring structure and often produce very intense Raman bands.

C-C stretching: Vibrations of the carbon-carbon bonds within the propyl group and between the substituents and the ring.

Symmetric C-H stretching: Symmetric vibrations of the methyl and methylene groups.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

Table 5: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Pyrimidine Ring Breathing | 980-1020 |

| C-C Stretch (Alkyl) | 800-1200 |

Computational Chemistry and Theoretical Studies of 4 Chloro 6 Methyl 2 Propylpyrimidine

Quantum Chemical Investigations

Quantum chemical investigations are central to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the calculation of a molecule's electronic structure and properties, providing a theoretical foundation for its observed chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the vibrational frequencies of molecules. For 4-Chloro-6-methyl-2-propylpyrimidine, DFT calculations would start with an initial guess of the molecular structure, which is then systematically optimized to find the lowest energy conformation. This process yields precise information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the various modes of vibration within the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data) This table is a hypothetical representation of data that would be obtained from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (pyrimidine ring) | 1.34 Å |

| Bond Length | C-C (propyl group) | 1.53 Å |

| Bond Angle | N-C-N (pyrimidine ring) | 115° |

| Bond Angle | Cl-C-N (pyrimidine ring) | 118° |

Natural Bond Orbital (NBO) Analysis for Stability and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule, providing insights into its stability and electronic delocalization. For this compound, NBO analysis would examine the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the strength of the interaction between a donor and an acceptor orbital. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the pyrimidine (B1678525) ring.

Table 2: Significant NBO Interactions in this compound (Hypothetical NBO Data) This table is a hypothetical representation of data that would be obtained from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-N3) | 25.5 |

| LP (Cl) | σ* (C4-C5) | 2.8 |

HOMO-LUMO Energy Analysis for Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would help in understanding its behavior in reactions, such as nucleophilic or electrophilic attacks.

Table 3: Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data) This table is a hypothetical representation of data that would be obtained from HOMO-LUMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Time-Dependent DFT for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This analysis is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. For this compound, TD-DFT calculations would provide information about the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the excitation energies, oscillator strengths (which are related to the intensity of the absorption peaks), and the nature of the electronic transitions (e.g., π → π* or n → π*). This information is valuable for understanding the photophysical properties of the molecule.

Table 4: Calculated Electronic Transitions for this compound (Hypothetical TD-DFT Data) This table is a hypothetical representation of data that would be obtained from TD-DFT calculations.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 280 | 0.15 |

| S0 → S2 | 245 | 0.32 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red colors represent regions of negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-deficient areas), which are prone to nucleophilic attack. Green and yellow colors indicate regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom due to their high electronegativity. The hydrogen atoms of the methyl and propyl groups would likely exhibit positive potential. This map provides a valuable guide to the reactive sites of the molecule.

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a method based on DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

There are three types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating these functions for each atom in this compound, it is possible to quantitatively predict which atoms are most likely to participate in different types of chemical reactions.

Table 5: Atomic Fukui Indices for this compound (Hypothetical Data) This table is a hypothetical representation of data that would be obtained from Fukui function analysis.

| Atom | f+ | f- | f0 |

|---|---|---|---|

| N1 | 0.08 | 0.15 | 0.12 |

| C4 | 0.12 | 0.05 | 0.09 |

Thermodynamical Property Calculations

The thermodynamic stability and behavior of pyrimidine derivatives are crucial for understanding their potential applications. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine various thermodynamic parameters. These calculations can predict properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (ΔG°) umsl.eduresearchgate.net.

For instance, studies on related halogenated pyridines and aminopyrimidines have demonstrated that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately compute these properties researchgate.netresearchgate.net. Such calculations reveal how different substituents on the pyrimidine ring influence its thermal stability and energetic profile researchgate.net. By applying these methods to this compound, one can obtain a comprehensive thermodynamic profile, which is essential for predicting its behavior under various conditions.

Table 1: Examples of Calculated Thermodynamic Parameters for Pyrimidine Analogs Note: This table is illustrative of the types of data obtained from computational studies on related compounds, as specific values for this compound are not detailed in the referenced literature.

| Parameter | Description | Relevance |

|---|---|---|

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Indicates the energetic stability of the molecule. |

| Standard Entropy (S°) | The measure of randomness or disorder of the molecule at a standard state. | Important for calculating Gibbs free energy and understanding reaction spontaneity. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work, determined from enthalpy and entropy. | Predicts the spontaneity of chemical reactions. |

Hyperpolarizability Calculations for Nonlinear Optical Properties

Molecules with significant nonlinear optical (NLO) properties are in high demand for applications in advanced technologies like telecommunications and optical computing. Pyrimidine derivatives have been identified as promising candidates for NLO materials due to their π-conjugated systems researchgate.netnih.govrsc.org. Computational methods are instrumental in predicting the NLO response of these molecules by calculating their polarizability (α) and, more importantly, their first-order hyperpolarizability (β) researchgate.netresearchgate.netfrontiersin.org.

Theoretical investigations on similar pyrimidine structures show that DFT calculations can effectively evaluate these properties nih.govrsc.org. The magnitude of the hyperpolarizability tensor components indicates the potential for a strong NLO response researchgate.net. For this compound, such calculations would involve optimizing the molecular geometry and then computing the electronic response to an applied electric field. The results would help assess its suitability for NLO applications and guide the design of new derivatives with enhanced properties researchgate.netscispace.com.

Table 2: Key Parameters in NLO Calculations This table outlines the computational parameters used to evaluate the NLO potential of molecules like this compound.

| Parameter | Symbol | Significance in NLO |

|---|---|---|

| Dipole Moment | μ | Influences the molecular orientation and overall NLO response. |

| Polarizability | α | Measures the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |

Transition-State Modeling for Reaction Mechanisms

Understanding the reaction mechanisms of chloropyrimidines is vital for synthetic chemistry. Transition-state modeling using quantum mechanics provides detailed roadmaps of chemical reactions, identifying intermediates and the energy barriers that control reaction rates rsc.org. For halogenated pyrimidines, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile wuxiapptec.comresearchgate.net.

Computational studies on 2,4-dichloropyrimidines have successfully modeled the SNAr mechanism, explaining the observed regioselectivity wuxiapptec.comrsc.org. By calculating the energies of the transition states for nucleophilic attack at different positions on the pyrimidine ring, researchers can predict which product will be favored wuxiapptec.com. Applying this approach to this compound would involve modeling the reaction coordinate for the substitution at the C4 position, providing insights into its reactivity with various nucleophiles nih.gov.

Comparison of Activation Energies of Halogenated Analogs

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a critical factor determining the reaction rate libretexts.orgresearchgate.net. Computational chemistry allows for the direct calculation of activation energies by locating the transition state on the potential energy surface tau.ac.ilwuxiapptec.com. Comparing the calculated activation energies for a series of related halogenated pyrimidines can reveal important structure-reactivity relationships mdpi.com.

For example, modeling the SNAr reaction on different chloropyrimidine isomers shows that the activation barrier can be significantly influenced by the position of the chloro substituent and the presence of other functional groups rsc.orgwuxiapptec.com. These differences in energy barriers explain why one analog may react readily while another is inert under the same conditions. Such comparative studies are crucial for predicting the synthetic utility of this compound relative to other halogenated analogs nih.gov.

Table 3: Illustrative Comparison of Calculated Activation Energies for SNAr Reactions This table demonstrates how computational models can compare the reactivity of different sites on pyrimidine analogs, based on findings from similar compounds wuxiapptec.comwuxiapptec.com.

| Reaction | Calculated Activation Energy Barrier (kcal/mol) | Predicted Outcome |

|---|---|---|

| Nucleophilic attack at C2 position (Analog A) | ~8.75 | Favored reaction pathway |

| Nucleophilic attack at C4 position (Analog A) | ~14.71 | Disfavored reaction pathway |

| Nucleophilic attack at N1 (Analog B) | 18.0 | Disfavored reaction pathway |

| Nucleophilic attack at N2 (Analog B) | 15.0 | Favored reaction pathway |

In Silico Approaches for Reactivity and Analog Design

In silico methods encompass a range of computational techniques used in drug discovery and materials science to design and screen novel compounds before their synthesis rsc.orgresearchgate.net. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling mdpi.comnih.govnih.gov.

For pyrimidine derivatives, in silico studies are widely used to design analogs with specific biological activities, such as anticancer or anti-inflammatory properties researchgate.netrsc.orgmdpi.com. By building a computational model that correlates structural features with observed activity (a QSAR model), researchers can predict the potency of new, unsynthesized molecules like derivatives of this compound scispace.comunair.ac.id. Molecular docking can further predict how these designed analogs might bind to a specific biological target, while ADME predictions help assess their drug-like properties mdpi.comunair.ac.id. These integrated in silico strategies accelerate the development of new functional molecules by focusing synthetic efforts on the most promising candidates.

Research Applications and Derivatives of 4 Chloro 6 Methyl 2 Propylpyrimidine As Chemical Intermediates

Role as a Synthetic Building Block for Complex Organic Molecules

4-Chloro-6-methyl-2-propylpyrimidine and its structural analogs are versatile chemical intermediates. The pyrimidine (B1678525) ring is a common feature in many biologically active compounds, and the presence of a chloro group at the 4-position makes it an excellent electrophilic site for nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, thereby enabling the construction of a diverse library of pyrimidine derivatives.

Furthermore, the chloro-substituted pyrimidine scaffold is amenable to modern cross-coupling reactions, such as Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the pyrimidine core to other aryl or vinyl groups and significantly increasing molecular complexity. The ability to be selectively functionalized makes compounds like this compound useful multifunctionalized pyrimidine scaffolds for developing novel molecules.

Application in Agrochemical Research and Development

The pyrimidine framework is integral to the development of numerous agrochemicals. Research has demonstrated the utility of chloropyrimidines as precursors for herbicides and pesticides, and the broader class of pyrimidine derivatives has been investigated for effects on plant physiology.

Chloropyrimidine derivatives are key building blocks in the synthesis of certain classes of herbicides. researchgate.net A notable example is their use in creating aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net In the synthesis process, the chlorine atom on the pyrimidine ring is displaced by a substituted phenoxy group, forming a stable ether linkage and yielding the final active herbicide molecule. researchgate.net This synthetic strategy takes advantage of the reactivity of the 4-chloro position on the pyrimidine ring. researchgate.net The resulting compounds are effective in controlling grass weeds in broad-leaved crop fields. google.com

Table 1: Role of Chloropyrimidine in Herbicide Synthesis

| Precursor Class | Reactive Site | Resulting Herbicide Class | Mechanism of Action |

|---|

In the context of pesticide development, research has focused on the antifungal properties of pyrimidine derivatives. A structurally similar compound, 4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine, has been identified as an antifungal agent with both fungicidal and fungistatic activities against phytopathogenic fungi. biosynth.com The mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, which is a vital component for maintaining the integrity of fungal cell membranes. biosynth.com Specifically, the compound inhibits the enzyme squalene (B77637) epoxidase, a key player in the ergosterol biosynthesis pathway. biosynth.com This mode of action makes such pyrimidine derivatives effective against a range of fungal pathogens. biosynth.commdpi.com

Table 2: Antifungal Application of Related Chloropyrimidines

| Compound Class | Biological Activity | Target Enzyme | Mode of Action |

|---|

Beyond crop protection, pyrimidine derivatives have been investigated for their potential to act as plant growth regulators. auctoresonline.orgauctoresonline.org Studies have shown that certain pyrimidine compounds can exhibit regulatory effects similar to natural plant hormones like auxins and cytokinins. auctoresonline.orgauctoresonline.org These compounds have been observed to influence plant growth by promoting the proliferation, elongation, and differentiation of cells in both root and shoot systems. auctoresonline.org The application of pyrimidine derivatives has been linked to improved metabolism, increased protein biosynthesis, and the prevention of chlorophyll (B73375) degradation in leaves. auctoresonline.org This suggests a potential application in enhancing plant growth and development throughout the vegetative phase. auctoresonline.orgrajpub.com

Intermediates in Pharmaceutical Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity.

Chloropyrimidines are important intermediates in the synthesis of targeted therapies, particularly enzyme inhibitors. nih.gov The pyrimidine ring serves as a core scaffold for many kinase inhibitors, which are a critical class of drugs used in oncology. nih.govresearchgate.net A prominent example is the synthesis of Dasatinib, a multi-targeted kinase inhibitor used to treat certain types of cancer. chemicalbook.com While not the exact starting material, a closely related compound, 4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of Dasatinib. chemicalbook.comresearchgate.net

In this synthesis, the dichloropyrimidine core undergoes sequential nucleophilic substitutions to attach the other necessary pharmacophoric groups. chemicalbook.com The resulting molecule is designed to fit into the ATP-binding pocket of target kinases, such as BCR-ABL, thereby inhibiting the enzyme's activity and blocking cancer cell proliferation. googleapis.com The pyrimidine scaffold is central to the molecule's ability to form crucial hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors. nih.gov This demonstrates the value of the chloropyrimidine framework in constructing potent and selective enzyme inhibitors. nih.govrsc.org

Table 3: Chloropyrimidine Scaffolds in Enzyme Inhibitor Synthesis

| Intermediate Class | Example Drug | Drug Class | Target Enzyme(s) |

|---|---|---|---|

| Dichloromethylpyrimidine | Dasatinib chemicalbook.com | Anticancer | Multi-kinase inhibitor (e.g., BCR-ABL, Src family) googleapis.com |

Scaffolds for Receptor Ligands

The functionalization of chloropyrimidines is a well-established strategy for generating libraries of compounds for biological screening. The reactive chloro group at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophores. For instance, reactions with multifunctional amino derivatives, such as substituted piperazines, are commonly employed to synthesize new chemical entities. nih.gov These reactions typically proceed under thermal or microwave conditions, providing efficient access to diverse pyrimidine-based structures. nih.gov The resulting aminopyrimidine derivatives are frequently evaluated for their potential as ligands for various biological receptors, including serotonin (B10506) receptors, and have shown potential in areas like antidepressant drug discovery. researchgate.net

Scaffolds for Kinase Inhibitors (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. nih.govnih.gov The pyrimidine scaffold is a core component of many kinase inhibitors. Specifically, the pyrazolo[3,4-d]pyrimidine core is recognized as a potent bioisostere of adenine (B156593) that effectively interacts with the ATP-binding site of kinases, including CDK2. nih.gov

This compound can serve as a key precursor for the synthesis of such fused heterocyclic systems. A common synthetic route involves the displacement of the C4-chloro group with hydrazine, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine ring. The substituents on the initial pyrimidine ring—in this case, the methyl and propyl groups—play a crucial role in modulating the potency and selectivity of the final inhibitor by interacting with specific pockets within the kinase active site. nih.govmdpi.com Research has demonstrated that derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine exhibit potent CDK2 inhibitory activity in the nanomolar range. mdpi.com Furthermore, anilinopyrimidine derivatives have been investigated as inhibitors targeting transcriptional CDKs, highlighting the broad utility of this scaffold in kinase-focused drug discovery. mdpi.com

Development of Novel Pyrimidine Derivatives and Analogs

The chemical reactivity of this compound makes it an ideal starting point for creating a diverse array of more complex derivatives and analogs.

Functionalization at Pyrimidine Ring Positions

The most significant site for functionalization on the this compound ring is the C4 position due to the reactive chloro substituent. This position readily undergoes nucleophilic aromatic substitution (SNAr) with a wide variety of nucleophiles. thieme.de The outcome of these reactions can, however, be influenced by substituents at other positions on the pyrimidine ring. wuxiapptec.com

Key functionalization reactions include:

Amination: Reaction with various primary and secondary amines (e.g., anilines, piperazines) to yield 4-aminopyrimidine (B60600) derivatives. These reactions are often facilitated by base and can be accelerated using microwave irradiation. nih.gov

Alkoxylation: Displacement of the chloride with alcohols or phenols in the presence of a base to form 4-alkoxy or 4-aryloxy pyrimidines.

Thiolation: Reaction with thiols to produce 4-thioether pyrimidine derivatives.

The table below summarizes common functionalization reactions at the C4 position of a chloropyrimidine core.

| Nucleophile | Reagent Example | Product Class |

| Amine | Substituted Piperazine | 4-(Piperazin-1-yl)pyrimidine |

| Amine | Aniline | 4-Anilinopyrimidine |

| Alcohol | Sodium Methoxide | 4-Methoxypyrimidine |

| Thiol | Thiophenol | 4-(Phenylthio)pyrimidine |

Synthesis of Fused Pyrimidine Systems

Chloropyrimidines are valuable precursors for constructing bicyclic and polycyclic heterocyclic systems. nih.govresearchgate.netsciencescholar.us By choosing reagents that can react with the chloro group and subsequently cyclize with another part of the molecule, various fused pyrimidines can be synthesized. This strategy expands the chemical space and allows for the creation of rigid scaffolds often found in biologically active molecules. Examples include the synthesis of thienopyrimidines and pyrazolopyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.gov

Formation of Biaryl Pyrimidine Compounds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com The C4-Cl bond of this compound is reactive enough to participate in such couplings with various aryl and heteroaryl boronic acids. mdpi.com This reaction enables the direct attachment of an aromatic or heteroaromatic ring to the pyrimidine core, producing biaryl compounds. nih.govfrontiersin.org These structures are prevalent in materials science and medicinal chemistry. Microwave-assisted Suzuki coupling has been shown to be a very efficient method for these transformations, often leading to high yields of the desired C4-arylated pyrimidines. mdpi.com In some cases, a sequence of Suzuki coupling followed by hydrodechlorination can be used to prepare 4-arylpyrimidines from dichloropyrimidine precursors. researchgate.net

Generation of Pyrimidine-Containing Heterocycles (e.g., Pyrazolopyrimidines, Thienopyrimidines)

Beyond fused systems, this compound can be used to synthesize molecules containing distinct, linked heterocyclic rings. The C4-chloro group serves as a handle to connect other heterocyclic moieties through nucleophilic substitution or cross-coupling reactions.

The synthesis of key medicinal scaffolds from chloropyrimidine intermediates is summarized below:

Pyrazolopyrimidines: As mentioned, these are often synthesized via a hydrazinylpyrimidine intermediate, which is then cyclized. These compounds are potent kinase inhibitors. nih.gov

Thienopyrimidines: These can be prepared through multi-step sequences often involving the construction of the thiophene (B33073) ring onto the pyrimidine scaffold. nih.gov They are explored for various biological activities.

The table below outlines the transformation of a chloropyrimidine into prominent heterocyclic systems.

| Starting Material Type | Key Reagent(s) | Resulting Heterocyclic System |

| 4-Chloropyrimidine | 1. Hydrazine2. 1,3-Dicarbonyl compound | Pyrazolo[3,4-d]pyrimidine |

| 4-Chloropyrimidine | Aryl/Heteroaryl Boronic Acid, Pd Catalyst | 4-Arylpyrimidine |

| 4-Chloropyrimidine | Substituted Amine (e.g., 3-aminopyrrole) | Pyrroloaminopyrimidine |

Potential Applications in Materials Science Research

While direct research on the applications of this compound in materials science is not extensively documented in publicly available literature, the structural characteristics of this compound and the broader research on pyrimidine derivatives suggest several potential avenues for its use as a chemical intermediate in the development of advanced materials. The presence of a reactive chloro group, along with alkyl substituents on the pyrimidine ring, makes it a versatile building block for synthesizing functional materials with tailored properties.

Pyrimidine-based compounds have garnered significant interest in materials science due to the unique electronic and structural properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine core, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it an attractive component for a variety of functional materials. rsc.org The chloro-substituent at the 4-position of this compound serves as a key reactive site, enabling nucleophilic substitution reactions to introduce a wide range of functional groups. This versatility allows for the systematic tuning of the electronic and physical properties of the resulting materials.

Potential applications can be extrapolated from research on analogous pyrimidine derivatives and are summarized in the table below. These include the development of novel polymers, nonlinear optical (NLO) materials, liquid crystals, and specialized dyes.

| Potential Application Area | Rationale and Research Context | Key Structural Features Utilized |

|---|---|---|

| Semiconducting Polymers | The electron-withdrawing pyrimidine ring can be incorporated into the backbone of conjugated polymers to create n-type semiconducting materials. rsc.org Research on polymers containing pyrimidine has shown their potential in electronic applications. rsc.org The chloro group on this compound allows for polymerization reactions, such as Suzuki or Stille coupling, after appropriate derivatization. |

|

| Nonlinear Optical (NLO) Materials | Pyrimidine derivatives are being investigated for their NLO properties, which are crucial for applications in advanced optical devices. rsc.orgrsc.org The synthesis of pyrimidine-based molecules with donor-acceptor structures can lead to materials with significant third-order nonlinear susceptibility. rsc.org this compound could serve as a precursor to such molecules by introducing electron-donating groups through substitution of the chlorine atom. |

|

| Liquid Crystals | The rigid, planar structure of the pyrimidine ring is a common feature in liquid crystalline compounds (mesogens). synthon-chemicals.com The synthesis of various vinyl pyrimidines through reactions involving methyl-substituted pyrimidines has been reported for their use as liquid crystals. rsc.org By modifying this compound to introduce appropriate mesogenic groups, it is plausible to synthesize novel liquid crystalline materials. synthon-chemicals.com |

|

| Functional Dyes and Pigments | Pyrimidine derivatives have been successfully used in the synthesis of azo dyes. orientjchem.org These dyes have shown good properties on fabrics like polyester. orientjchem.org The pyrimidine nucleus can be functionalized to create chromophores with specific absorption and emission properties. This compound could be a starting material for synthesizing novel dyes by coupling it with various aromatic amines or other chromophoric systems. |

|

| Fluorescent Materials and Sensors | The pyrimidine scaffold is present in various fluorescent molecules. researchgate.net The development of pyrimidine derivatives as fluorescent probes for sensing applications is an active area of research. nih.gov The ability to functionalize this compound at the chloro position allows for the attachment of fluorophores or moieties that can interact with specific analytes, leading to changes in fluorescence. |

|

Further research into the derivatization of this compound is necessary to fully explore and validate these potential applications. The synthesis of novel polymers, NLO materials, liquid crystals, dyes, and fluorescent sensors based on this pyrimidine intermediate could lead to the development of new materials with enhanced performance characteristics for a variety of technological applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-methyl-2-propylpyrimidine, and what mechanistic considerations guide their selection?

- Methodological Answer : Typical routes involve nucleophilic substitution or cyclization reactions. For example, chlorination at the 4-position of a pyrimidine precursor (e.g., 6-methyl-2-propylpyrimidin-4-ol) using POCl₃ or PCl₃ under reflux conditions is common. Mechanistic studies should monitor intermediates via thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., FTIR). Reaction optimization may require temperature control and anhydrous conditions to minimize side reactions like hydrolysis .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular structure. Chlorine’s electronegativity induces distinct chemical shifts in NMR (e.g., deshielding at C4).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., data-to-parameter ratio >14:1) resolves bond lengths and angles, critical for confirming regiochemistry. Example: Similar pyrimidine derivatives show C-Cl bond lengths of ~1.73 Å .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods or gloveboxes to prevent inhalation of volatile intermediates.

- Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the reactivity and electronic behavior of this compound, and how do exchange-correlation functionals influence accuracy?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electronic properties. Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .

- Reactivity Analysis : Local spin-density and gradient corrections in functionals (e.g., Lee-Yang-Parr) enhance correlation-energy predictions for halogenated systems .

Q. How can discrepancies in spectral data (e.g., NMR chemical shifts vs. computational predictions) be systematically resolved?

- Methodological Answer :

- Validation : Cross-reference experimental NMR shifts with gauge-including atomic orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level.

- Crystallographic Calibration : Use SC-XRD data to refine computational models. For example, deviations >0.1 ppm in ¹³C NMR may indicate conformational flexibility requiring solvent-effect simulations .

Q. In studies of this compound derivatives, how should researchers address contradictions in reported biological efficacy across assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature).

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, variations in Src/Abl kinase inhibition may arise from differential binding site protonation states .

Q. What strategies optimize regioselectivity in functionalizing this compound for target applications?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 2-propyl position to direct electrophilic substitution at C4 or C6.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl modifications, monitored via GC-MS for yield optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。